molecular formula C25H21F3N2O5 B300799 ETHYL 4-[4-{[3-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-OXO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1(5H)-YL]BENZOATE

ETHYL 4-[4-{[3-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-OXO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1(5H)-YL]BENZOATE

Cat. No.: B300799
M. Wt: 486.4 g/mol
InChI Key: RILJIJBRBOEMFI-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate is a complex organic compound with a molecular formula of C25H21F3N2O5 . This compound features a pyrazole ring, a trifluoromethyl group, and an ester functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 4-[4-{[3-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-OXO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1(5H)-YL]BENZOATE typically involves multi-step organic reactionsReaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[4-{[3-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-OXO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1(5H)-YL]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to ETHYL 4-[4-{[3-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-OXO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1(5H)-YL]BENZOATE include other pyrazole derivatives and trifluoromethyl-substituted compoundsExamples include ethyl benzoate and ethyl acetate, which also contain ester functional groups but lack the pyrazole and trifluoromethyl moieties .

Properties

Molecular Formula

C25H21F3N2O5

Molecular Weight

486.4 g/mol

IUPAC Name

ethyl 4-[(4Z)-4-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate

InChI

InChI=1S/C25H21F3N2O5/c1-4-13-35-20-12-7-16(15-21(20)33-5-2)14-19-22(25(26,27)28)29-30(23(19)31)18-10-8-17(9-11-18)24(32)34-6-3/h1,7-12,14-15H,5-6,13H2,2-3H3/b19-14-

InChI Key

RILJIJBRBOEMFI-RGEXLXHISA-N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OCC)C(F)(F)F)OCC#C

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OCC)C(F)(F)F)OCC#C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OCC)C(F)(F)F)OCC#C

Origin of Product

United States

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